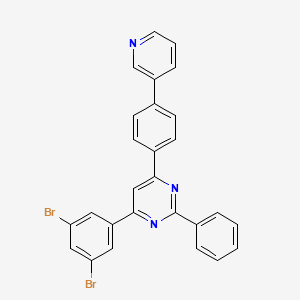

4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine

Description

4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with three distinct groups:

- Phenyl: Enhances lipophilicity and π-π stacking interactions.

- 4-(Pyridin-3-yl)phenyl: Introduces nitrogen-based coordination sites and polarizability.

This compound’s structural complexity suggests applications in materials science (e.g., organic semiconductors) or medicinal chemistry (e.g., kinase inhibition).

Properties

Molecular Formula |

C27H17Br2N3 |

|---|---|

Molecular Weight |

543.3 g/mol |

IUPAC Name |

4-(3,5-dibromophenyl)-2-phenyl-6-(4-pyridin-3-ylphenyl)pyrimidine |

InChI |

InChI=1S/C27H17Br2N3/c28-23-13-22(14-24(29)15-23)26-16-25(31-27(32-26)20-5-2-1-3-6-20)19-10-8-18(9-11-19)21-7-4-12-30-17-21/h1-17H |

InChI Key |

DONBDCSSVAZAQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC(=C3)Br)Br)C4=CC=C(C=C4)C5=CN=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, solvent, and time), and ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the aromatic rings or the pyrimidine core.

Substitution: The bromine atoms on the phenyl rings can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

Medicine: It may serve as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine involves its interaction with molecular targets and pathways within a biological system. The specific mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key factors include electronic effects, solubility, and bioactivity.

Table 1: Structural and Functional Comparison

Key Observations :

Halogen Substituents :

- Bromine atoms in the target compound confer higher molecular weight and lipophilicity compared to chlorine analogs (e.g., 5-(2,4-dichlorophenyl)-2-phenylpyrimidine). This may enhance membrane permeability but reduce aqueous solubility .

- Trifluoromethyl groups (as in Befetupitant) offer stronger electron-withdrawing effects and metabolic stability compared to bromine, favoring pharmacokinetic profiles in drug design .

Biological Relevance :

- Befetupitant’s morpholinyl group improves solubility and bioavailability, a feature lacking in the brominated target compound. This highlights a trade-off between halogen-driven binding affinity and pharmacokinetic optimization .

Computational and Experimental Insights

- Electronic Structure : Density-functional theory (DFT) methods, such as those developed by Lee, Yang, and Parr , could model the compound’s correlation energy and charge distribution, predicting reactivity or intermolecular interactions.

- Synthetic Challenges: The steric bulk of 3,5-dibromophenyl may complicate synthesis compared to mono-halogenated derivatives, necessitating optimized coupling conditions.

Biological Activity

4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to a class of pyrimidine derivatives, which are known for their diverse pharmacological properties. This article will explore its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C27H17Br2N3

- Molecular Weight : 505.25 g/mol

The compound features a pyrimidine core substituted with various aromatic groups, including dibromophenyl and pyridyl moieties, which contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study: Antitumor Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated that modifications at the 2 and 6 positions significantly impacted their cytotoxicity against various cancer cell lines. The presence of bromine substituents was found to enhance the antitumor activity by increasing lipophilicity and facilitating cellular uptake.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 12.5 |

| Control Compound | A549 (Lung Cancer) | 25.0 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyridine and brominated phenyl groups are often associated with enhanced antibacterial activity.

Research Findings

In vitro studies have shown that similar pyrimidine derivatives possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.

Anti-inflammatory Activity

Pyrimidine derivatives are also being investigated for their anti-inflammatory effects. The presence of the pyridine ring may contribute to this activity by modulating inflammatory pathways.

In Vivo Studies

Animal models treated with pyrimidine derivatives exhibited reduced levels of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Kinases : Many pyrimidines act as kinase inhibitors, blocking pathways essential for cancer cell survival.

- DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication and transcription processes.

- Modulation of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.